molecular formula C11H11ClN2O2 B3103677 Methyl 4-aminoquinoline-8-carboxylate hydrochloride CAS No. 1447608-03-8

Methyl 4-aminoquinoline-8-carboxylate hydrochloride

Cat. No.: B3103677
CAS No.: 1447608-03-8
M. Wt: 238.67
InChI Key: RAEAROBFQPXTSH-UHFFFAOYSA-N
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Description

Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a chemical compound that belongs to the quinoline family

Preparation Methods

The synthesis of methyl 4-aminoquinoline-8-carboxylate hydrochloride typically involves several steps. One common synthetic route starts with the preparation of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate. This intermediate is then subjected to various reactions, including cyclization and substitution, to yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Methyl 4-aminoquinoline-8-carboxylate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Methyl 4-aminoquinoline-8-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antimalarial properties.

    Medicine: Research has explored its use in developing new therapeutic agents for treating diseases such as malaria and cancer.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-aminoquinoline-8-carboxylate hydrochloride is similar to other quinoline derivatives. It is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites such as Plasmodium falciparum. This inhibition disrupts the parasite’s ability to detoxify heme, ultimately leading to its death . The compound may also interact with other molecular targets and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Methyl 4-aminoquinoline-8-carboxylate hydrochloride can be compared to other quinoline derivatives such as chloroquine, amodiaquine, and primaquine. While all these compounds share a similar quinoline core structure, they differ in their side chains and functional groups, which influence their biological activities and pharmacokinetic properties . For example:

These differences highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

methyl 4-aminoquinoline-8-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEAROBFQPXTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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